



# Application Notes: Cy5.5 Azide for Super-Resolution Microscopy (STORM)

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Compound of Interest		
Compound Name:	Cy5.5 azide	
Cat. No.:	B14094845	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction to Cy5.5 Azide in STORM

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light, enabling visualization of cellular structures with a resolution of 20-50 nm.[1][2] This method relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By precisely localizing these individual blinking events over thousands of frames, a composite high-resolution image is reconstructed.[1][3]

The choice of fluorophore is critical for achieving high-quality STORM images.[4] An ideal probe should exhibit high photon output for precise localization, a low on/off duty cycle to ensure that only a sparse subset of molecules is 'on' at any given time, and high photostability to allow for a sufficient number of switching events.[4][5]

Cy5.5 is a far-red cyanine dye that can be induced to photoswitch in the presence of specific imaging buffers containing a primary thiol, making it suitable for dSTORM (direct STORM).[1][4] The azide functional group on **Cy5.5 azide** allows for its covalent attachment to biomolecules that have been metabolically or enzymatically tagged with an alkyne group. This is achieved through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This targeted labeling strategy enables the specific visualization of proteins, glycans, and other biomolecules with nanoscale resolution.[1][6]



## **Quantitative Performance Data**

The performance of a fluorophore in STORM is defined by several key photophysical parameters. The following table summarizes these properties for Cy5.5, providing a benchmark for its expected performance in super-resolution imaging.

Property	Value	Significance in STORM
Excitation Maximum (Ex)	~678 nm[7]	Optimal wavelength for laser excitation to induce fluorescence.[1]
Emission Maximum (Em)	~695 nm[7]	Wavelength of maximum fluorescence emission for detection.[1]
Molar Extinction Coefficient	~190,000 cm <sup>-1</sup> M <sup>-1</sup> [1]	A measure of how strongly the dye absorbs light; higher values indicate greater brightness.[1]
Photon Yield per Switching Event	High (~6,000 photons)[4]	A high photon count is crucial for achieving high localization precision.[4][8]
On/Off Duty Cycle	High (~0.007)[4]	A lower duty cycle is generally preferred to minimize the overlap of fluorescent signals from adjacent molecules.[4][5]
Photostability	High[1]	Resistance to photobleaching allows for the collection of a sufficient number of switching events for robust image reconstruction.[1]

Note: While Cy5.5 offers a high photon yield, its relatively high duty cycle may necessitate a reduction in labeling density to ensure accurate single-molecule localization.[4]



## **Experimental Protocols**

# Protocol 1: Labeling of Intracellular Proteins with Cy5.5 Azide via Click Chemistry

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by covalent attachment of **Cy5.5 azide** through a click reaction.

#### Materials:

- Cells of interest cultured on high-precision #1.5H glass coverslips
- Methionine-free cell culture medium
- L-Azidohomoalanine (AHA) or an alkyne-containing methionine surrogate
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click Reaction Cocktail reagents:
  - Copper(II) sulfate (CuSO<sub>4</sub>)
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
  - Cy5.5 Azide (or Sulfo-Cy5.5 Azide for a water-soluble option)[1]
  - Sodium ascorbate (must be freshly prepared)

#### Procedure:

- Metabolic Labeling:
  - Culture cells on coverslips to the desired confluency.[1]



- Deplete intracellular methionine by incubating cells in pre-warmed methionine-free medium for 30-60 minutes.[1]
- Replace the medium with methionine-free medium supplemented with the alkynecontaining amino acid analog and incubate for a period determined by the protein synthesis rate of interest.
- Cell Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
  - Wash the cells twice with PBS.[1]
  - For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  - Wash the cells three times with PBS.[1]
- Click Chemistry Reaction:
  - Prepare the Click Reaction Cocktail immediately before use. For a 500 μL final volume per coverslip:
    - To 445 μL of PBS, add 10 μL of a 50 mM CuSO<sub>4</sub> stock solution (final concentration: 1 mM).[1]
    - Add 25 μL of a 50 mM THPTA stock solution (final concentration: 2.5 mM) and mix gently.[1]
    - Add 10 μL of a 1 mM Cy5.5 Azide stock solution in DMSO or water (final concentration: 20 μM).[1]
    - Initiate the reaction by adding 10 μL of a freshly prepared 500 mM sodium ascorbate stock solution in water (final concentration: 10 mM) and mix gently.[1]
  - Aspirate the PBS from the coverslips and add the click reaction cocktail.
  - Incubate for 30-60 minutes at room temperature, protected from light.[1]



 Wash the cells three times with PBS to remove unreacted reagents.[1] The sample is now ready for STORM imaging.

## **Protocol 2: dSTORM Imaging of Cy5.5-Labeled Samples**

This protocol provides a general guideline for dSTORM imaging. Specific parameters will need to be optimized for the microscope setup and the sample.[1]

#### Materials:

- Labeled cells on coverslips from Protocol 1
- dSTORM imaging buffer (see composition below)

dSTORM Imaging Buffer Composition: A standard imaging buffer for cyanine dyes like Cy5.5 includes an enzymatic oxygen scavenging system and a primary thiol.[9][10]

- Buffer Base (e.g., Buffer B): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
   [11]
- Oxygen Scavenging System (GLOX):
  - Prepare a GLOX solution containing 14 mg Glucose Oxidase and 50 μL of 17 mg/mL
     Catalase in 200 μL of a buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 8.0).[9][11]
- Primary Thiol:
  - β-mercaptoethanol (BME) or mercaptoethylamine (MEA). The final concentration typically ranges from 50-100 mM.[1]

#### Procedure:

- Prepare Fresh Imaging Buffer: Just before imaging, combine the buffer base, GLOX solution, and primary thiol. For example, mix 620 μL of Buffer B with 70 μL of 1M MEA and 7 μL of GLOX solution.[11]
- Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM imaging buffer.[1]



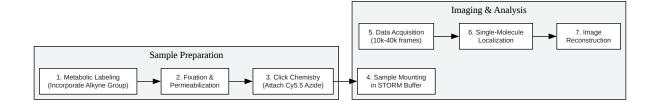
- Microscope Setup and Image Acquisition:
  - Use a laser line appropriate for Cy5.5 excitation (e.g., 640-647 nm).[1]
  - Illuminate the sample with high laser power to induce photoswitching of the Cy5.5
    molecules into the dark state.[9] Total internal reflection fluorescence (TIRF) illumination is
    often used to reduce background fluorescence.[9]
  - Acquire a series of 10,000 to 40,000 images with short exposure times (e.g., 10-50 ms).[1]
  - A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if necessary.[1]
- Data Analysis:
  - Use appropriate software to localize the single-molecule blinking events in each frame with sub-pixel accuracy.[1]
  - Reconstruct the final super-resolution image from the accumulated localizations.[1]

## **Troubleshooting**



Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Suboptimal metabolic labeling; Inactive click chemistry reagents.	Optimize concentration and incubation time for the metabolic label. Ensure the sodium ascorbate solution is freshly prepared.[1]
High Background	Incomplete washing; Non- specific binding of the dye.	Ensure thorough washing after labeling. Use a high-quality Cy5.5 azide. Include a "noclick" control (omitting the copper catalyst).[1]
Poor Photoswitching	Suboptimal imaging buffer; Incorrect laser power.	Optimize the thiol concentration in the imaging buffer. Ensure the buffer is fresh and deoxygenated. Adjust laser power to balance switching and photobleaching. [1]

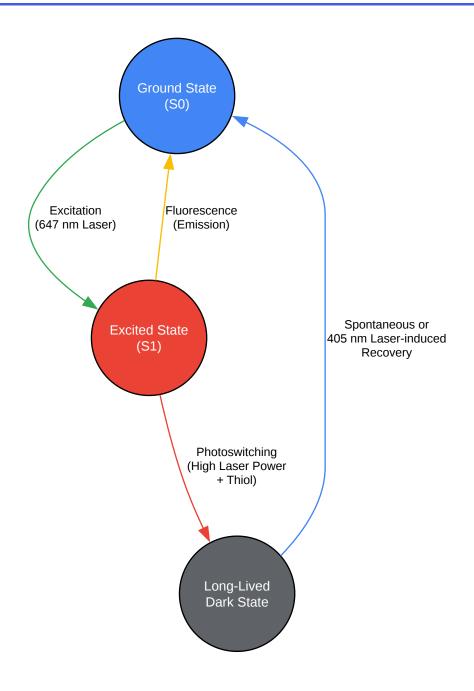
## **Visualizations**



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Caption: Experimental workflow for STORM imaging using **Cy5.5 azide**.





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